molecular formula C17H13ClN4O3S B3653862 2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3653862
M. Wt: 388.8 g/mol
InChI Key: WEMPXQQPOIAHLL-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with chloro and nitro groups, as well as a phenethyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with phenethyl bromide under basic conditions.

    Nitration and Chlorination of Benzamide: The benzamide core is nitrated and chlorinated using concentrated nitric acid and hydrochloric acid, respectively.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the nitrated and chlorinated benzamide under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions:

    Substitution Reactions: The chloro and nitro groups on the benzamide ring can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiadiazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

    Substituted Benzamides: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly due to its potential biological activities.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The thiadiazole ring may also interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenol
  • 2-chloro-5-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2,6-dichloro-4-nitrophenol

Uniqueness

What sets 2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide apart from similar compounds is the presence of the phenethyl-thiadiazole moiety, which can impart unique biological and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-4-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O3S/c18-14-10-12(22(24)25)7-8-13(14)16(23)19-17-21-20-15(26-17)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMPXQQPOIAHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
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2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
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2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
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2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
2-chloro-4-nitro-N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide

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